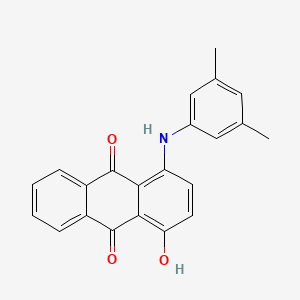
1-(3,5-Dimethylanilino)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an anthracene core substituted with a hydroxy group and a 3,5-dimethylphenylamino group, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of the hydroxy group and the 3,5-dimethylphenylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Anthracene-9,10-dione: Shares the anthracene core but lacks the hydroxy and 3,5-dimethylphenylamino groups.
1-Amino-4-hydroxyanthracene-9,10-dione: Similar structure but without the dimethyl substitution on the phenyl group.
3,5-Dimethylphenylamino derivatives: Compounds with similar amino group substitution but different core structures.
Uniqueness: 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the anthracene core with the hydroxy and 3,5-dimethylphenylamino groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
499977-61-6 |
|---|---|
Formule moléculaire |
C22H17NO3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-(3,5-dimethylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO3/c1-12-9-13(2)11-14(10-12)23-17-7-8-18(24)20-19(17)21(25)15-5-3-4-6-16(15)22(20)26/h3-11,23-24H,1-2H3 |
Clé InChI |
KVOOFXNIAPMKFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
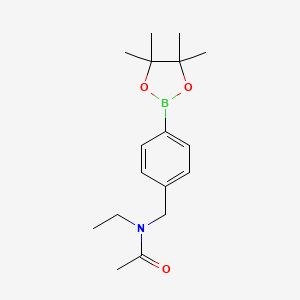

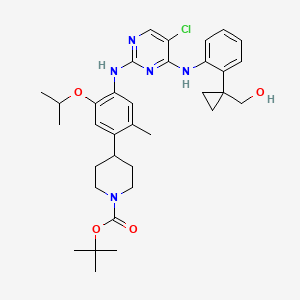
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
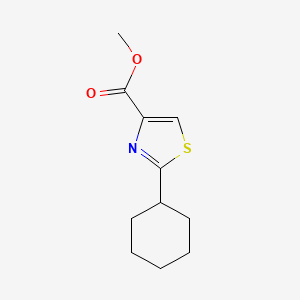
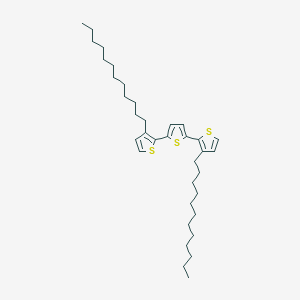
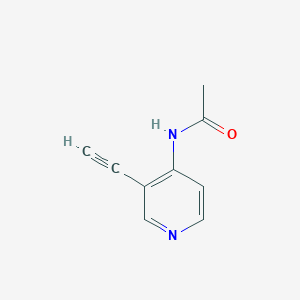
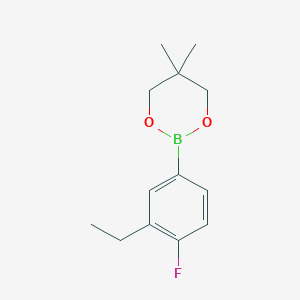
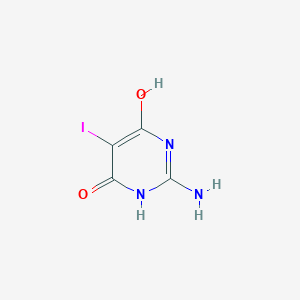
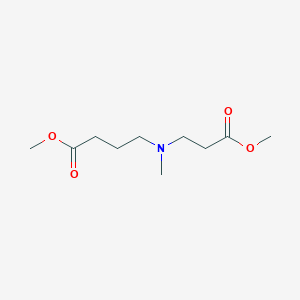
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
